1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione
Description
Properties
CAS No. |
98690-31-4 |
|---|---|
Molecular Formula |
C12H20N6O4 |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
1-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H20N6O4/c19-9-7-17(11(21)15-9)5-3-13-1-2-14-4-6-18-8-10(20)16-12(18)22/h13-14H,1-8H2,(H,15,19,21)(H,16,20,22) |
InChI Key |
JWOVHUWSLSYMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCNCCNCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Bis(iminoethane) Backbone
Ethylenediamine undergoes alkylation with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the bis(iminoethane) chain. The reaction is typically conducted in anhydrous DMF at 80–100°C for 12–24 hours.
Cyclocondensation with Urea
The alkylated intermediate reacts with urea under refluxing ethanol to form the imidazolidine-2,4-dione rings. The reaction proceeds via nucleophilic substitution and cyclization, with yields averaging 65–75%.
Key Parameters:
-
Temperature: 78°C (ethanol reflux)
-
Reaction time: 48 hours
One-Pot Multicomponent Reaction
A streamlined approach combines ethylenediamine, 1,2-dibromoethane, and urea in a single reactor. This method leverages in situ generation of intermediates, reducing purification steps.
Optimized Conditions
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Catalyst: Triethylamine (0.2 equiv)
-
Temperature: 120°C
-
Time: 24 hours
Mechanistic Insights:
-
Ethylenediamine reacts with 1,2-dibromoethane to form the bis(iminoethane) chain.
-
Urea attacks the electrophilic carbons, leading to cyclization and elimination of HBr.
Solid-Phase Synthesis for Scalability
For industrial-scale production, solid-supported reagents (e.g., polymer-bound carbodiimides) enhance yield and purity.
Procedure
-
Ethylenediamine is immobilized on a polystyrene resin.
-
Sequential alkylation with 1,2-dibromoethane and cyclocondensation with urea are performed.
Advantages:
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | 72 | 90 | 60 | Moderate |
| One-Pot Multicomponent | 68 | 85 | 24 | High |
| Solid-Phase Synthesis | 82 | 95 | 48 | Industrial |
Trade-offs:
-
Stepwise methods offer better mechanistic control but require multiple purification steps.
-
One-pot reactions favor efficiency but may generate side products (e.g., over-alkylated derivatives).
Challenges and Optimization Strategies
Side Reactions
Catalyst Screening
-
Triethylamine vs. DBU: 1,8-Diazabicycloundec-7-ene (DBU) increases cyclization rates but raises costs.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol.
Recent Advances
Chemical Reactions Analysis
1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione exhibit significant anticancer properties. For instance, derivatives of imidazolidine diones have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains. The structure allows for interaction with microbial cell membranes, disrupting their integrity and leading to cell death .
Materials Science Applications
Polymer Synthesis
The compound serves as a precursor for synthesizing novel polymers with enhanced mechanical properties. By incorporating 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione into polymer matrices, researchers have developed materials with improved thermal stability and chemical resistance .
Nanocomposites
In nanotechnology, the compound has been utilized to create nanocomposites that exhibit unique electrical and optical properties. These materials have potential applications in electronic devices and sensors due to their enhanced conductivity and light absorption capabilities .
Chemical Synthesis Applications
Building Block for Complex Molecules
As a versatile building block in organic synthesis, 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione can be employed to synthesize more complex molecules. Its functional groups enable various reactions such as condensation and cyclization .
Knoevenagel Reactions
The compound can participate in Knoevenagel reactions to form α,β-unsaturated carbonyl compounds. This reaction is crucial for synthesizing intermediates used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Analogues with Ethylene Spacers
Key compounds for comparison :
N,N'-Ethane-1,2-diylbis(2-cyanoacetamide) (CAS: Not specified): A bis-cyanoacetamide with an ethane-1,2-diyl linker. Unlike the target compound, its cyano groups enhance electrophilicity, enabling nucleophilic additions (e.g., with aldehydes to form bis-cyanoacrylamides) .
Gemini Surfactants with Ethane-1,2-diylbis(oxy) Spacers : These surfactants (e.g., 5a,b and 6a,b) exhibit surface-active properties dependent on hydrocarbon chain length. The target compound lacks hydrophilic head groups but may share spacer-driven conformational effects .
Schiff Base Ligands with Ethane-1,2-diylbis(azanediyl) Groups : Hexadentate ligands (e.g., from ) form stable metal complexes (Co(II), Ni(II), etc.) due to imine and azo groups. The target compound’s imidazolidine-dione moieties could act as weaker ligands but offer hydrogen-bonding sites .
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Solubility: The target compound’s imino and carbonyl groups may confer moderate polarity, contrasting with the hydrophobic gemini surfactants (CMC values: 0.1–1.0 mM) .
- Thermal Stability : Imidazolidine-diones generally decompose above 200°C, comparable to Schiff base ligands (e.g., ’s ligand decomposes at ~250°C) .
- Metal Coordination: While weaker than Schiff bases, the target compound’s carbonyl oxygen and imino nitrogen atoms could chelate metals like Zn(II) or Cu(II), akin to hydantoin-based ligands .
Table 2: Selected Properties of Ethylene-Linked Compounds
| Compound | Solubility | Thermal Stability (°C) | Bioactivity (IC50, μM) |
|---|---|---|---|
| Target Compound | Moderate (DMF) | >200 | Not reported |
| Bis-cyanoacrylamides | Low (DMSO) | ~180 | 12–25 (HEPG-2 cells) |
| Gemini Surfactants (6b) | High (water) | N/A | MIC: 8–16 µg/mL (E. coli) |
| Schiff Base Cu(II) Complex | Low (DMF) | ~250 | 85% growth inhibition |
Biological Activity
1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione, also known as bisimidazolidine or by its CAS number 98690-31-4, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H20N6O4
- Molecular Weight : 312.33 g/mol
- Structure : The compound features a bisimidazolidine core with two imino groups and two dione functionalities, which may contribute to its biological activity.
The biological activity of 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The presence of imino and dione groups may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism could further explain its antibacterial effects.
Antimicrobial Activity
Research has indicated that 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione shows promising antibacterial activity against several pathogens. A study evaluated its effectiveness against common Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 500 µg/mL |
| Pseudomonas aeruginosa | 1000 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further development as an antibacterial agent.
Case Studies
A notable study published in the Journal of Medicinal Chemistry examined the synthesis and biological evaluation of various bisimidazolidine derivatives. Among them, 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione was highlighted for its enhanced antibacterial properties compared to its analogs. The study noted the following findings:
- Enhanced activity against antibiotic-resistant strains of Staphylococcus aureus.
- Lower cytotoxicity in mammalian cell lines compared to traditional antibiotics.
Q & A
Q. What synthetic routes are effective for synthesizing 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing precursors like substituted benzaldehydes with nitrogen-containing heterocycles (e.g., triazoles) in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives under reflux for 4 hours, followed by solvent evaporation under reduced pressure . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry) and using inert atmospheres to minimize side reactions.
- Table 1 : Key Synthesis Parameters
| Precursor | Solvent | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Substituted benzaldehyde | Ethanol | Glacial acetic acid | 4 hours | 60–75 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis (CHNS) : Determines empirical formula consistency (e.g., deviations <0.3% for C, H, N) .
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 identify proton environments and confirm imidazolidine ring formation. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methylene bridges resonate at δ 3.5–4.0 ppm .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and torsion angles (e.g., coplanarity deviations <0.1 Å for heterocyclic rings) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity, and what methodologies assess this?
- Methodological Answer : Substituents on the imidazolidine rings (e.g., halogenation or aryl groups) modulate antimicrobial efficacy. Testing involves:
- Agar Diffusion Assays : Measure inhibition zones against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 50–100 µg/mL concentrations .
- Minimum Inhibitory Concentration (MIC) : Serial dilution in broth media (e.g., Mueller-Hinton) quantifies potency (e.g., MIC = 12.5 µg/mL ).
- Structure-Activity Relationship (SAR) : Correlate electron-withdrawing groups (e.g., -NO2) with enhanced activity via computational docking (e.g., AutoDock Vina) .
Q. What advanced techniques resolve crystallographic disorder in the compound’s X-ray structure?
- Methodological Answer : Disorder in asymmetric units (e.g., split C11/C11′ sites) is addressed by:
- Split-Model Refinement : Assign partial occupancies (e.g., 0.55/0.45) to disordered atoms using software like SHELXL .
- Rigid-Body Constraints : Fix torsion angles for overlapping moieties during refinement .
- Table 2 : Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space Group | P-1 (triclinic) |
| Unit Cell Dimensions | a = 9.542 Å, b = 12.873 Å, c = 15.291 Å |
| R Factor | 0.056 |
Q. How can factorial design optimize the compound’s synthesis and purification?
- Methodological Answer : A 2k factorial design evaluates variables like temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst concentration (1–5 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, ethanol, 3 mol% catalyst) for >80% yield .
- Computational Tools : COMSOL Multiphysics simulates heat/mass transfer, while AI platforms (e.g., TensorFlow) predict side-product formation .
Q. What role do computational models play in predicting the compound’s reactivity and stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
